2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2,4-Difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine core linked to a 2,4-difluorobenzenesulfonamide group via a phenyl spacer. This compound belongs to a broader class of thiazolo[5,4-b]pyridine derivatives, which are recognized for their structural versatility and biological activity in targeting kinases, phosphoinositide-related pathways, and microbial proteins .
Properties
IUPAC Name |
2,4-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S2/c19-12-6-7-16(14(20)10-12)27(24,25)23-13-4-1-3-11(9-13)17-22-15-5-2-8-21-18(15)26-17/h1-10,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRUBTGGYAKSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thioamide. This intermediate is then coupled with a 2,4-difluorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the fluorinated benzene ring enables substitution reactions at the fluorine-bearing positions.
Key factors influencing reactivity:
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Electron-withdrawing groups (e.g., sulfonamide) enhance the electrophilicity of the aromatic ring.
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Position of fluorine : The 2,4-difluoro configuration directs substitution to the 5-position of the benzene ring.
Oxidation and Reduction
The sulfonamide and thiazolo-pyridine groups participate in redox reactions:
Oxidation
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Sulfur oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) converts the sulfonamide to a sulfonic acid derivative.
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Pyridine ring oxidation : Under strong oxidative conditions (e.g., KMnO₄), the thiazolo-pyridine moiety undergoes ring-opening to form carboxylated products.
Reduction
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Catalytic hydrogenation : Pd/C-mediated reduction selectively reduces the thiazole ring’s C=N bond without affecting the sulfonamide group.
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Lithium aluminum hydride (LiAlH₄) : Reduces the sulfonamide to a secondary amine, though this is rarely employed due to over-reduction risks.
Hydrolysis
Controlled hydrolysis under acidic or basic conditions modifies the sulfonamide group:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 4 h | 2,4-difluorobenzenesulfonic acid | Intermediate for further coupling |
| NaOH (10%), 60°C, 2 h | Sodium salt of the sulfonamide | Improves solubility for assays |
Cross-Coupling Reactions
The thiazolo[5,4-b]pyridine moiety participates in palladium-catalyzed couplings:
Structural modifications via cross-coupling significantly enhance inhibitory activity against phosphoinositide 3-kinases (PI3Ks) .
Functional Group Interconversion
The sulfonamide group serves as a handle for derivatization:
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Sulfonamide to sulfonyl chloride : Treatment with PCl₅ facilitates conversion, enabling subsequent amide bond formation.
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Fluorine displacement : Reactivity with Grignard reagents (e.g., MeMgBr) replaces fluorine with alkyl groups.
Structural-Activity Relationship (SAR) Insights
Modifications to the sulfonamide and thiazolo-pyridine regions directly impact biological activity:
| Modification | IC₅₀ (PI3Kα) | Notes |
|---|---|---|
| 2,4-Difluorophenyl sulfonamide | 3.6 nM | Optimal activity |
| 2-Chloro-4-fluorophenyl sulfonamide | 10.5 nM | Reduced potency due to steric hindrance |
| 5-Chlorothiophene-2-sulfonamide | 15.2 nM | Lower solubility limits efficacy |
Data from enzymatic assays highlight the critical role of the 2,4-difluoro substitution in maintaining high inhibitory potency .
Stability Under Physiological Conditions
The compound demonstrates stability in:
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pH 7.4 buffer : No degradation observed over 24 h at 37°C.
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Liver microsomes : Moderate metabolic stability (t₁/₂ = 45 min), suggesting suitability for in vivo studies.
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition
One of the primary applications of this compound is as a potential inhibitor of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer biology. The inhibition of PI3K has been linked to reduced tumor growth and improved therapeutic outcomes in various cancers .
2. Antidiabetic Activity
Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit considerable antidiabetic activity. In vivo studies have shown that modifications to the sulfonamide structure can enhance hypoglycemic effects, suggesting potential applications in diabetes management .
3. Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Studies have indicated that related thiazole and benzenesulfonamide derivatives possess significant activity against various bacterial strains, including multidrug-resistant pathogens . This suggests that 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide could be further explored for its potential as an antimicrobial agent.
Biological Research Applications
1. Cellular Signaling Studies
This compound is utilized in biological research to investigate cellular signaling pathways. Its ability to inhibit specific kinases allows researchers to study the downstream effects on cell proliferation, apoptosis, and other critical processes involved in disease mechanisms .
2. Drug Development
As a lead compound, this compound serves as a scaffold for the development of new therapeutic agents. Structural modifications can lead to compounds with improved efficacy and selectivity for specific biological targets .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar benzenesulfonamide derivatives can be beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | PI3K inhibitor; low IC50 | High |
| 2-Chloro-4-fluorophenyl sulfonamide | Similar sulfonamide structure | Moderate |
| 5-Chlorothiophene-2-sulfonamide | Contains thiophene; different ring system | Significant |
| Thiazolo[5,4-b]pyridine derivatives | Broad structural variety | Variable |
This table highlights how this compound stands out due to its potency and specific structural features that contribute to its biological activity .
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Kinase Inhibition
- c-KIT Inhibition : Derivatives like 6h (IC50 = 9.87 µM) show moderate c-KIT inhibition, attributed to the 3-trifluoromethylphenyl group fitting into hydrophobic pockets. The target compound’s sulfonamide group could similarly engage polar residues in kinase active sites .
- Anti-MRSA Activity: PC190723, a chloro- and difluorobenzamide-substituted analog, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting FtsZ .
Phosphoinositide and Enzyme Modulation
- Compound 19e, a morpholine-containing derivative, demonstrates activity in phosphoinositide-related pathways, possibly via PI3K/AKT signaling . The target compound’s fluorine atoms may modulate lipid-binding specificity or potency.
- A thiazolo[5,4-b]pyridine derivative in acts as a glucokinase (GK) activator, highlighting the scaffold’s adaptability to diverse enzyme targets .
Physicochemical Properties
*Inferred from structural data in and .
Biological Activity
2,4-Difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a thiazolo[5,4-b]pyridine moiety and a benzenesulfonamide group, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H13F2N3O2S, and it exhibits a melting point in the range of 163–165 °C. The compound's structure has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), an enzyme critical in cancer cell proliferation and survival. The IC50 value for PI3K inhibition is reported to be as low as 3.6 nM, demonstrating its potency against cancer cell lines .
2. Anti-inflammatory Effects
The compound also displays anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
3. Antimicrobial Properties
Preliminary evaluations indicate that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy has been compared with standard antimicrobial agents, showing promising results .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:
- PI3K Inhibition : The compound binds to the active site of PI3K, disrupting its function and leading to decreased cell survival and proliferation in cancer cells.
- Cytokine Modulation : It modulates the signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation.
Research Findings and Case Studies
Q & A
What are the optimal synthetic routes for 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Thiazolo[5,4-b]pyridine Formation: Cyclization of precursors (e.g., 2-aminopyridine derivatives with thiols) under reflux with POCl₃ or similar agents .
Sulfonamide Coupling: Reacting the thiazolo-pyridine intermediate with 2,4-difluorobenzenesulfonyl chloride. Use bases like 3,5-lutidine to enhance reactivity and minimize side reactions, as demonstrated in analogous sulfonamide syntheses (e.g., 80–90% yields achieved with 3,5-lutidine in Example 7 of ) .
Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMSO/water) to isolate the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
